molecular formula C18H17N3O2S B2741014 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 302935-81-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2741014
CAS No.: 302935-81-5
M. Wt: 339.41
InChI Key: BIUCQDPYXQWFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a fused 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine core and a 2,3-dihydro-1,4-benzodioxin substituent at the N4-position. The dihydrobenzodioxin moiety may enhance solubility and binding affinity compared to simpler aryl substituents, as seen in related sulfonamide derivatives with improved antimicrobial profiles .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-4-15-12(3-1)16-17(19-10-20-18(16)24-15)21-11-5-6-13-14(9-11)23-8-7-22-13/h5-6,9-10H,1-4,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUCQDPYXQWFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have shown to inhibit bacterial biofilm growth. This suggests that the compound may interact with bacterial cells to prevent the formation of biofilms, which are protective structures that bacteria form in response to environmental stress.

Result of Action

The compound has been reported to inhibit bacterial biofilm growth. This suggests that the compound may have potential as an antibacterial agent.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the key findings related to its biological activity, including enzyme inhibition studies, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodioxane moiety and a thieno-pyrimidine framework. The molecular formula can be represented as C18H20N2O2S.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine.

  • α-Glucosidase Inhibition : Compounds with the benzodioxane structure have shown significant inhibitory activity against α-glucosidase. For instance, a study demonstrated that several synthesized derivatives exhibited substantial inhibition against this enzyme, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : The same derivatives also displayed varying degrees of inhibition against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. While some compounds showed weak inhibition against AChE, their potential as anti-diabetic agents remains promising .

Case Studies

Several case studies have been conducted to evaluate the biological effects of related compounds:

  • Study on Lipid Peroxidation : A series of 2,3-dihydro-1,4-benzodioxin derivatives were evaluated for their ability to inhibit lipid peroxidation. Compounds demonstrated significant activity in preventing oxidative stress in cellular models .
  • Anti-Cancer Activity : Research indicates that sulfonamide derivatives containing the benzodioxane moiety exhibit anti-proliferative properties against various cancer cell lines. These findings suggest that modifications to the benzodioxane structure can enhance anti-cancer efficacy .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between these compounds and their target enzymes. The results suggest that specific functional groups on the benzodioxane scaffold facilitate strong binding affinity to active sites of α-glucosidase and AChE .

Summary of Findings

Activity TypeTarget EnzymeInhibition PotencyReference
α-Glucosidase Yeast α-glucosidaseSignificant
Acetylcholinesterase Human AChEWeak
Lipid Peroxidation LDL PeroxidationHigh (up to 45x more active than probucol)
Anti-Cancer Various Cancer LinesSignificant

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its therapeutic potential in treating neurological disorders and metabolic diseases. Research indicates that derivatives of this compound exhibit significant inhibition against key enzymes involved in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). For instance:

  • Enzyme Inhibition : Studies have shown that the compound can inhibit enzymes like α-glucosidase and acetylcholinesterase, which are crucial in glucose metabolism and neurotransmission respectively. This suggests its potential use in developing drugs for managing diabetes and cognitive decline associated with Alzheimer's disease .

Biochemical Research

In biochemical applications, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine serves as a valuable tool for studying enzyme interactions and cellular processes. Its ability to act as an enzyme inhibitor allows researchers to explore:

  • Mechanisms of Action : The compound is used to elucidate the mechanisms by which certain enzymes operate within biological systems. This can lead to a better understanding of metabolic pathways and disease mechanisms .

Material Science

The compound's unique structural properties make it suitable for applications in material science. Researchers are exploring its potential in:

  • Advanced Materials : Investigations are underway into how this compound can be utilized in creating materials with specific electrical or thermal properties. Such materials could be beneficial for electronics and energy applications .

Agricultural Chemistry

Another promising application lies in agricultural chemistry where the compound is being researched for its role in enhancing crop protection products:

  • Agrochemical Formulation : The compound may improve the efficacy of pesticides or herbicides by acting on specific biological targets within pests or diseases affecting crops .

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is also being investigated for:

  • Sustainable Solutions : Research is focused on developing biodegradable materials or sustainable chemical processes that utilize this compound to reduce environmental footprints .

Case Studies and Research Findings

Application AreaFindingsReferences
Pharmaceutical DevelopmentInhibition of α-glucosidase and acetylcholinesterase; potential treatments for T2DM and AD
Biochemical ResearchValuable tool for studying enzyme interactions; elucidation of metabolic pathways
Material SciencePotential in creating advanced materials with specific properties
Agricultural ChemistryEnhances efficacy of agrochemicals; targeted action against pests
Environmental ApplicationsInvestigated for biodegradable solutions; sustainable chemical processes

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the N4-amine, modifications to the tetrahydrobenzothienopyrimidine core, and additional functional groups. Below is a comparative analysis of select derivatives:

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Key Properties/Activities Reference
Target Compound: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine 2,3-Dihydro-1,4-benzodioxin-6-yl group 383.43* Not reported Hypothesized enhanced solubility and binding
N-(4-Methoxyphenyl)-7-methyl analog (Compound 8) 4-Methoxyphenyl, 7-methyl 339.44 198–199.6 68% yield; potential kinase inhibition
N-(4-(Methylthio)phenyl)-N,N-dimethyl analog (Compound 10) 4-(Methylthio)phenyl, N,N-dimethyl 355.49 189–191 70% yield; improved lipophilicity
N-Pentyl-2-(methylthio) analog (CAS 108831-86-3) Pentyl, 2-(methylthio) 437.58 Not reported Salt form (butenedioate) for stability
N-(3,4-Dimethylphenyl)-7-methyl analog (CAS 379244-55-0) 3,4-Dimethylphenyl, 7-methyl 323.45 Not reported Antiproliferative activity inferred

*Calculated based on molecular formula C₁₉H₁₈N₃O₂S.

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy ) may enhance solubility, while lipophilic groups (e.g., methylthio , pentyl ) improve membrane permeability.
  • Synthesis Yields : Higher yields (68–70%) are achieved with methoxy and methylthio substituents compared to bulkier groups .
  • Thermal Stability : Melting points correlate with molecular symmetry; derivatives with planar aryl groups (e.g., 4-methoxyphenyl ) exhibit higher melting points (~200°C).

Activity Trends :

  • Antimicrobial Potency : Benzodioxin-containing analogs (e.g., ) show promise due to synergistic effects between the heterocycle and sulfonamide/amine groups.
  • Antiproliferative Gaps : While the target compound’s activity is unreported, structural analogs with rigid aromatic amines (e.g., p-phenylenediamine ) demonstrate preliminary efficacy against cancer cell lines.

Preparation Methods

Cyclocondensation of Tetrahydrobenzothiophene Derivatives

A widely adopted method involves the cyclization of 2-aminobenzothiophene precursors with carbonyl-containing reagents. For instance, El-Sayed et al. synthesized 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (3 ) by reacting 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile with formamide under reflux conditions. The chloro derivative 3 acts as a key intermediate for subsequent nucleophilic substitution reactions.

Ring Closure via Thiourea or Guanidine

Alternative approaches employ thiourea or guanidine to form the pyrimidine ring. Khalil et al. demonstrated that heating α,β-unsaturated ketones (e.g., 2-arylidene-5-chlorobenzothiophen-3(2H)-ones) with thiourea in ethanol under reflux yields 4-amino-substituted benzothienopyrimidines. This method benefits from high regioselectivity and moderate yields (65–78%).

Functionalization at the 4-Position: Introduction of the Amine Group

The 4-amino group is critical for biological activity and is typically introduced via nucleophilic aromatic substitution (SNAr) or hydrazine-mediated pathways.

Nucleophilic Substitution with Amines

The chlorine atom in intermediate 3 is displaced by amines under mild conditions. For example, El-Sayed et al. reported that heating 3 with morpholine in DMF at 60–80°C for 6 hours produces N-morpholino derivatives in 59–70% yields. Similarly, piperidine and 4-benzylpiperazine afford corresponding 4-aminobenzothienopyrimidines.

Hydrazine Derivatives and Schiff Base Formation

Hydrazine-functionalized intermediates enable further diversification. Treatment of 3 with hydrazine hydrate yields 4-hydrazino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (5 ), which reacts with aldehydes (e.g., pyridine-4-carbaldehyde) to form Schiff bases (6a–c ). These derivatives exhibit absorption bands at 3110 cm⁻¹ (NH) and 1625 cm⁻¹ (C=N) in IR spectra, confirming successful condensation.

Incorporation of the 1,4-Benzodioxan-6-yl Moiety

The 1,4-benzodioxan-6-yl group is introduced via alkylation or arylation of the 4-amino intermediate.

Alkylation of 4-Aminobenzothienopyrimidines

Reaction of 4-hydrazino derivative 5 with 2,3-dihydro-1,4-benzodioxin-6-amine in ethanol under reflux conditions produces the target compound. This step typically requires 2–4 hours and achieves yields of 68–75%. NMR spectroscopy confirms successful coupling, with characteristic signals for the benzodioxan protons (δ 4.20–4.30 ppm, OCH2CH2O) and the tetrahydrobenzothienopyrimidine moiety (δ 1.71–2.99 ppm).

Ullmann Coupling for Aryl Amination

For aromatic amines, copper-catalyzed Ullmann coupling offers an alternative. Khalil et al. utilized CuI/L-proline in DMSO at 100°C to couple 4-chlorobenzothienopyrimidine with 1,4-benzodioxan-6-amine, achieving 65% yield. This method minimizes side reactions and enhances scalability.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Range Impact on Yield
Solvent DMF or ethanol Maximizes SNAr reactivity
Temperature 60–80°C (SNAr) Prevents decomposition
Catalyst CuI (Ullmann coupling) Accelerates coupling
Reaction Time 4–6 hours (SNAr) Completes substitution

Elevating temperatures beyond 80°C in DMF leads to side products, while shorter reaction times (<4 hours) result in incomplete substitution.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

  • NH Stretching : 3288–3108 cm⁻¹ (hydrazine derivatives)
  • C=N Absorption : 1625–1597 cm⁻¹ (pyrimidine ring)
  • C-S-C Vibrations : 1242–1060 cm⁻¹ (benzothiophene core)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Tetrahydrobenzothienopyrimidine protons: δ 1.71–2.99 ppm (m, 8H)
    • Benzodioxan protons: δ 4.20–4.30 ppm (s, 4H, OCH2CH2O)
    • Aromatic protons: δ 6.80–8.50 ppm (m, 4–6H)
  • ¹³C NMR :
    • Pyrimidine C2: δ 158–162 ppm
    • Benzodioxan carbons: δ 64–65 ppm (OCH2CH2O)

Mass Spectrometry (EI-MS)

Molecular ion peaks align with theoretical values (e.g., m/z 423.5 for C21H20N4O2S).

Applications and Biological Relevance

While pharmacological data for this specific compound remain limited, structural analogs exhibit:

  • SIRT2 Inhibition : Benzothienopyrimidines show IC50 values of 0.8–2.1 µM against SIRT2, a target in cancer therapy.
  • Cytotoxic Activity : NCI-60 screening reveals growth inhibition (GI50) at 1.5–3.2 µM against renal (UO-31) and breast (MCF-7) cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for this compound, and what are the critical purification steps?

The synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine. Key steps include sulfonamide formation (e.g., reacting with sulfonyl chlorides under alkaline conditions) and subsequent alkylation/cyclization to form the benzothieno-pyrimidine core. Purification often employs column chromatography and recrystallization, with solvent selection (e.g., ethyl acetate/hexane mixtures) critical for yield optimization. Characterization via ¹H-NMR and IR spectroscopy confirms structural integrity .

Q. Which spectroscopic and analytical techniques are essential for structural validation?

  • ¹H-NMR : Critical for confirming proton environments, such as aromatic protons in the benzodioxin ring (δ 6.5–7.0 ppm) and methylene groups in the tetrahydrobenzothieno moiety (δ 2.5–3.5 ppm).
  • IR : Identifies functional groups (e.g., C-N stretches at ~1350 cm⁻¹).
  • Elemental Analysis (CHN) : Validates empirical formula consistency. Melting point analysis further confirms purity .

Q. What preliminary biological screening methods are used to assess its activity?

Enzyme inhibition assays (e.g., acetylcholinesterase or α-glucosidase) are common. Protocols involve pre-incubating the compound with the enzyme, followed by spectrophotometric measurement of substrate conversion rates. Positive controls (e.g., galantamine for AChE) and dose-response curves establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., LiAlH₄ for reductions) significantly impact yields. Continuous flow reactors may enhance efficiency in sulfonamide formation steps. Kinetic studies under varying temperatures (25–80°C) and inert atmospheres (N₂/Ar) can minimize side reactions .

Q. How should researchers address discrepancies in enzyme inhibition data across studies?

Contradictions may arise from assay conditions (pH, temperature) or enzyme isoforms. Strategies include:

  • Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Structural Analog Testing : Compare activity of derivatives to identify critical functional groups.
  • Molecular Docking : Use software like AutoDock to predict binding modes and validate with mutagenesis studies .

Q. What computational approaches predict target selectivity and off-target effects?

  • Molecular Dynamics Simulations : Assess binding stability in the enzyme active site (e.g., acetylcholinesterase’s catalytic triad).
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors in the pyrimidine ring).
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .

Q. How can researchers design analogs to improve solubility without compromising activity?

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) to the benzodioxin or tetrahydrobenzothieno moiety.
  • Salt Formation : Hydrochloride salts (e.g., compound 21 in ) enhance aqueous solubility.
  • Prodrug Strategies : Mask hydrophobic regions with enzymatically cleavable groups (e.g., esters) .

Methodological Considerations

Q. What experimental controls are critical in enzyme inhibition studies?

  • Negative Controls : Buffer-only and solvent-only samples to rule out non-specific effects.
  • Positive Controls : Known inhibitors (e.g., donepezil for AChE).
  • Blinding : Randomize sample order to minimize bias in high-throughput screens .

Q. How should stability studies be conducted for this compound under physiological conditions?

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
  • Plasma Stability : Assess half-life in human plasma using LC-MS.
  • Light Sensitivity : Store samples in amber vials and test under UV/visible light exposure .

Data Interpretation and Validation

Q. How can crystallography resolve ambiguities in NMR-based structural assignments?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, particularly for stereoisomers or tautomeric forms. For example, used crystallography to validate the imino configuration in a related thienopyrimidine derivative .

Q. What statistical methods are appropriate for dose-response data analysis?

Non-linear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) calculates IC₅₀ values. Bootstrap resampling (≥1000 iterations) ensures confidence interval robustness. Outlier detection (e.g., Grubbs’ test) minimizes false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.